![molecular formula C10H9ClN2O2 B1394176 7-氯-1H-吡咯并[2,3-c]吡啶-2-羧酸乙酯 CAS No. 867034-10-4](/img/structure/B1394176.png)
7-氯-1H-吡咯并[2,3-c]吡啶-2-羧酸乙酯
描述
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成与药物化学
7-氯-1H-吡咯并[2,3-c]吡啶-2-羧酸乙酯是有机合成中宝贵的结构单元。其吡咯并吡啶核心是许多生物活性化合物中常见的基团。 研究人员利用该化合物构建复杂的分子,这些分子可以作为潜在的治疗剂 。该化合物中存在的氯和酯官能团为进一步官能化提供了多功能反应性,使其成为药物化学实验室中的常用原料。
药物发现与开发
在药物发现领域,该化合物独特的结构允许创造新的候选药物。 它已被用于合成具有针对各种癌细胞系(如肾癌和乳腺癌)的良好活性的衍生物 。从该化合物生成多种类似物的能力有助于优化药理特性,从而开发出更有效、更安全的药物。
作用机制
Target of Action
The primary targets of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that this compound interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in glucose metabolism
生化分析
Biochemical Properties
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound may interact with proteins involved in DNA replication and repair, thereby influencing cellular processes at the genetic level .
Cellular Effects
The effects of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways that control cell growth, differentiation, and apoptosis. This can lead to changes in gene expression patterns, affecting the production of proteins that are crucial for cell survival and function. Moreover, the compound’s impact on cellular metabolism can alter the energy balance within the cell, potentially leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. For instance, the compound may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events within the cell. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in laboratory settings are important for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its degradation. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can vary over time, with initial changes in cell signaling and gene expression followed by longer-term effects on cell proliferation and survival .
Dosage Effects in Animal Models
The effects of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, it can lead to toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are essential for its metabolism and clearance. For example, the compound may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted from the body. Additionally, it can affect metabolic flux and metabolite levels within the cell, potentially influencing cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is essential for understanding its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular energy production. The subcellular localization of the compound can affect its potency and specificity in modulating cellular processes .
属性
IUPAC Name |
ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-6-3-4-12-9(11)8(6)13-7/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYNLXLFZMEYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676692 | |
| Record name | Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867034-10-4 | |
| Record name | Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
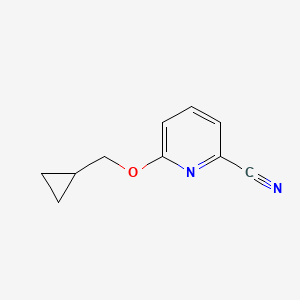
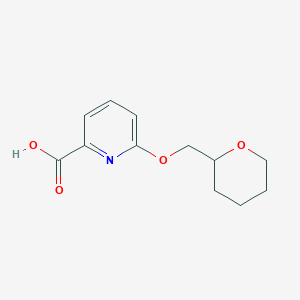
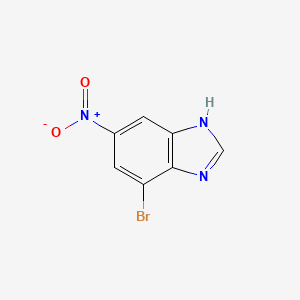
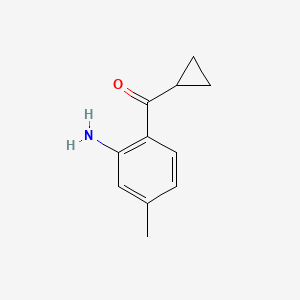

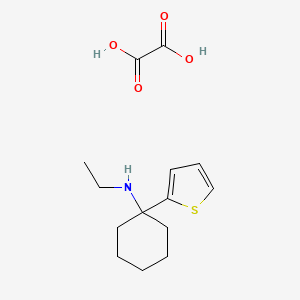
![N-[2-(2,3-dimethylphenoxy)ethyl]acetamide](/img/structure/B1394100.png)
![N-[2-(4-isopropylphenoxy)ethyl]acetamide](/img/structure/B1394101.png)
![N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1394105.png)
![[2-(Octyloxy)ethyl]amine oxalate](/img/structure/B1394106.png)
![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide](/img/structure/B1394107.png)


![N-[2-(2,5-dichlorophenoxy)ethyl]acetamide](/img/structure/B1394114.png)
